[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine
Overview
Description
[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that tetrazole derivatives have been found to inhibit the fungal enzyme cytochrome p450 . This suggests that [4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine might interact with similar targets.
Mode of Action
Tetrazole derivatives, such as oteseconazole and quilseconazole, have been found to inhibit the fungal enzyme cytochrome p450 . This inhibition could potentially lead to the disruption of essential biochemical processes in the target organism, leading to its death or growth inhibition.
Biochemical Pathways
Given the potential inhibition of cytochrome p450 enzymes, it’s plausible that this compound could affect various metabolic pathways in the target organism, leading to a disruption in its normal functioning .
Pharmacokinetics
It’s worth noting that tetrazole derivatives are known for their stability and resistance to metabolic degradation . This suggests that this compound might have favorable pharmacokinetic properties, potentially leading to good bioavailability.
Result of Action
Given the potential inhibition of cytochrome p450 enzymes, it’s plausible that this compound could lead to the disruption of essential biochemical processes in the target organism, potentially resulting in its death or growth inhibition .
Action Environment
It’s worth noting that tetrazole derivatives are known for their stability , suggesting that they might be resistant to various environmental factors.
Properties
IUPAC Name |
[4-(2H-tetrazol-5-yl)phenyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCVLPTVTHFBQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.